molecular formula C7H11N3O B2482467 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 4967-08-2

3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2482467
CAS No.: 4967-08-2
M. Wt: 153.185
InChI Key: OBMFGEPVDWFHTG-UHFFFAOYSA-N
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Description

3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one: is a heterocyclic organic compound with the molecular formula C7H11N3O. This compound is characterized by its pyridine ring structure, which is substituted with amino groups at the 3 and 4 positions, and methyl groups at the 1 and 6 positions. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used in assays to investigate the interaction with various biological targets.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as antihypertensive agents, anti-inflammatory drugs, or anticancer compounds.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties.

Safety and Hazards

There is limited information available on the safety and hazards of 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one. It is recommended to handle it with care and use appropriate safety measures when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of amino groups can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The process would include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups may be converted to nitro groups under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2,6-Diamino-3,5-dimethylpyridine: Similar in structure but with different substitution patterns.

    4-Amino-1,6-dimethyl-2-oxo-1,2-dihydropyridine: Another derivative with a similar core structure but different functional groups.

Uniqueness: 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 3 and 4 positions make it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

3,4-diamino-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFGEPVDWFHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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